molecular formula C5H10BClN2O2 B1395219 (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride CAS No. 1162262-39-6

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride

Cat. No. B1395219
CAS RN: 1162262-39-6
M. Wt: 176.41 g/mol
InChI Key: OZOICLKAFJMZGM-UHFFFAOYSA-N
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Description

“(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride” is a chemical compound with the empirical formula C5H9BN2O2·HCl . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two methyl groups attached to the 3rd and 5th carbon atoms of the ring . The 4th carbon of the ring is bonded to a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, boronic acids and their derivatives are known to be useful reagents in organic synthesis. They are often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

  • Corrosion Inhibition : A study by Bouklah et al. (2005) explored the use of 3,5-dimethyl-1H-pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid solutions. They found that these compounds, including those related to (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride, exhibited significant inhibition efficiency, acting primarily as cathodic inhibitors and forming adsorption layers on the steel surface (Bouklah et al., 2005).

  • Organometallic Chemistry : Lobbia et al. (1995) synthesized and characterized organotin (IV) polypyrazolyborates, which included derivatives of 3,5-dimethyl-1H-pyrazol-1-yl. These compounds were examined using NMR and Mossbauer spectroscopy, providing insights into the coordination and electronic structure of these organometallic complexes (Lobbia et al., 1995).

  • Synthesis of Bifunctional Compounds : Nateghi and Janiak (2019) reported the synthesis of bifunctional compounds involving 3,5-dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride derivatives. These compounds were synthesized using Suzuki-Miyaura coupling, illustrating the utility of these derivatives in creating compounds with hydrogen-bonded networks (Nateghi & Janiak, 2019).

  • Luminescence in Coordination Compounds : Hu et al. (2010) synthesized and characterized complexes of terbium(III) and europium(III) with novel pyrazole derivatives, including those similar to 3,5-dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride. These complexes exhibited enhanced luminescence properties, highlighting the potential of these derivatives in developing new luminescent materials (Hu et al., 2010).

  • Antifungal Activities : Boussalah et al. (2013) investigated the antifungal activities of functional ligands based on pyrazole and amino acid derivatives, related to 3,5-dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride, against various microorganisms. The study demonstrated considerable antifungal activities of these compounds, suggesting their potential in pharmaceutical applications (Boussalah et al., 2013).

Safety and Hazards

“(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h9-10H,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOICLKAFJMZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(NN=C1C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696522
Record name (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1162262-39-6
Record name Boronic acid, B-(3,5-dimethyl-1H-pyrazol-4-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162262-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-1H-pyrazole-4-boronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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